molecular formula C10H8FNO2 B2383232 5-Fluoro-4-methyl-1h-indole-2-carboxylic acid CAS No. 50536-62-4

5-Fluoro-4-methyl-1h-indole-2-carboxylic acid

Cat. No. B2383232
CAS RN: 50536-62-4
M. Wt: 193.177
InChI Key: VYRUSCDHMAEATM-UHFFFAOYSA-N
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Description

“5-Fluoro-4-methyl-1h-indole-2-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers due to their physiological activity. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-4-methyl-1h-indole-2-carboxylic acid” can be represented by the InChI code 1S/C10H8FNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) .


Chemical Reactions Analysis

Indole derivatives have been used as reactants for the preparation of various compounds. For instance, they have been used as reactants for the preparation of 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and antitumor agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Fluoro-4-methyl-1h-indole-2-carboxylic acid” include a molecular weight of 193.18 .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
    • Method : The synthesis of indole derivatives involves various methods, including the investigation of novel methods of synthesis .
    • Results : Indole derivatives have shown to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • One-Pot, Three-Component Fischer Indolisation

    • Field : Organic & Biomolecular Chemistry
    • Application : This process is used for the rapid synthesis of 1,2,3-trisubstituted indoles .
    • Method : The process is based on a Fischer indolisation–indole N-alkylation sequence. It’s a one-pot, three-component protocol that is very rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding .
    • Results : This process has been used in the synthesis of 23 indoles, benzoindoles, and tetrahydrocarbazoles bearing varied and useful functionality .

Safety And Hazards

The safety and hazards associated with “5-Fluoro-4-methyl-1h-indole-2-carboxylic acid” include skin and eye irritation, and it may cause respiratory irritation .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their potential as biologically active compounds for the treatment of various disorders in the human body . The future directions of research on “5-Fluoro-4-methyl-1h-indole-2-carboxylic acid” and similar compounds may involve further exploration of their therapeutic potential and the development of novel methods of synthesis .

properties

IUPAC Name

5-fluoro-4-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRUSCDHMAEATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methyl-1h-indole-2-carboxylic acid

CAS RN

50536-62-4
Record name 5-fluoro-4-methyl-1H-indole-2-carboxylic acid
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